
1,4-Dithia-8,11-diazacyclotetradecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dithia-8,11-diazacyclotetradecane is a macrocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dithia-8,11-diazacyclotetradecane can be synthesized through several methods. One common approach involves the reaction of 1,2-diaminoethane with 1,2-dichloroethane in the presence of sodium sulfide. This reaction forms the macrocyclic ring structure with sulfur and nitrogen atoms .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the formation of the desired macrocyclic structure .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dithia-8,11-diazacyclotetradecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The nitrogen atoms can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Dithia-8,11-diazacyclotetradecane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 1,4-Dithia-8,11-diazacyclotetradecane exerts its effects involves the formation of stable complexes with metal ions. The sulfur and nitrogen atoms in the macrocyclic ring coordinate with the metal ions, stabilizing them and facilitating various chemical reactions. This coordination can influence the reactivity and properties of the metal ions, making the compound useful in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,8,11-Tetrathiacyclotetradecane: Contains four sulfur atoms in the ring structure.
1,4,8,11-Tetraazacyclotetradecane: Contains four nitrogen atoms in the ring structure.
Uniqueness
1,4-Dithia-8,11-diazacyclotetradecane is unique due to its combination of both sulfur and nitrogen atoms in the macrocyclic ring. This dual presence allows it to form stable complexes with a wider range of metal ions compared to compounds with only sulfur or nitrogen atoms .
Eigenschaften
CAS-Nummer |
87939-30-8 |
|---|---|
Molekularformel |
C10H22N2S2 |
Molekulargewicht |
234.4 g/mol |
IUPAC-Name |
1,4-dithia-8,11-diazacyclotetradecane |
InChI |
InChI=1S/C10H22N2S2/c1-3-11-5-6-12-4-2-8-14-10-9-13-7-1/h11-12H,1-10H2 |
InChI-Schlüssel |
FITMXJKPKVAECF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCNCCCSCCSC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


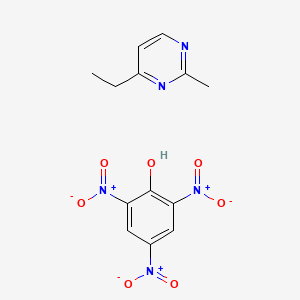
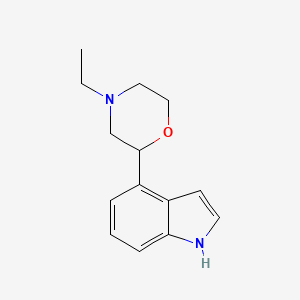
![7-Methylpyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione](/img/structure/B14389575.png)
![Diethyl [2-phenyl-1-(trimethylsilyl)ethyl]phosphonate](/img/structure/B14389576.png)
![8-(N-Ethoxypentanimidoyl)-4-methyl-2-thiaspiro[4.5]decane-7,9-dione](/img/structure/B14389595.png)
![O-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}hydroxylamine](/img/structure/B14389605.png)
![1-[2-(4-Bromobenzene-1-sulfonyl)ethyl]-2-methyl-4-nitro-1H-imidazole](/img/structure/B14389612.png)
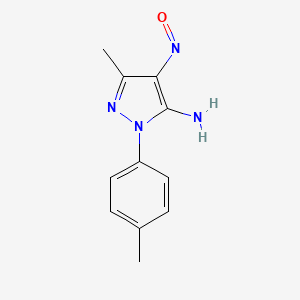
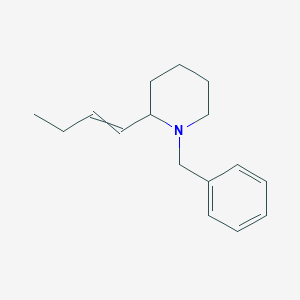
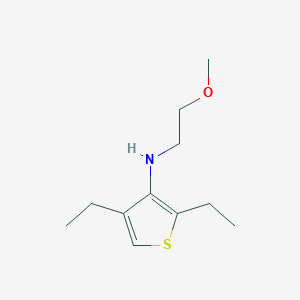
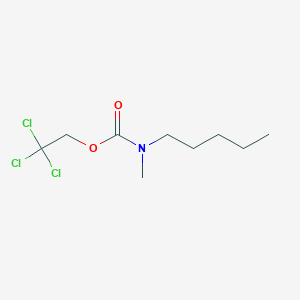
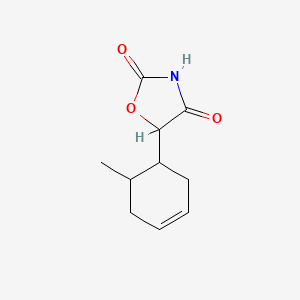
![lithium;spiro[1,5-dihydro-2,4-benzodioxepine-3,1'-cyclopropane]](/img/structure/B14389650.png)

